molecular formula C20H11Cl2N3O3 B11535199 2-(2,5-dichlorophenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine

2-(2,5-dichlorophenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine

Cat. No.: B11535199
M. Wt: 412.2 g/mol
InChI Key: IRFIGARAEAHQBN-UHFFFAOYSA-N
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Description

N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-N-[(E)-1-(2-nitrophenyl)methylidene]amine is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, dichlorophenyl group, and a nitrophenylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-N-[(E)-1-(2-nitrophenyl)methylidene]amine typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole ring, followed by the introduction of the dichlorophenyl group. The final step involves the condensation of the benzoxazole derivative with a nitrophenylmethylidene precursor under specific reaction conditions, such as the use of a base catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-N-[(E)-1-(2-nitrophenyl)methylidene]amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert nitro groups to amines or other functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-N-[(E)-1-(2-nitrophenyl)methylidene]amine has several applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-N-[(E)-1-(2-nitrophenyl)methylidene]amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: A compound with a similar benzoxazole structure but different functional groups.

    N-substituted N′-phenylpicolinohydrazides: Compounds with similar applications in antifungal research.

Uniqueness

N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-N-[(E)-1-(2-nitrophenyl)methylidene]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H11Cl2N3O3

Molecular Weight

412.2 g/mol

IUPAC Name

N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-(2-nitrophenyl)methanimine

InChI

InChI=1S/C20H11Cl2N3O3/c21-13-5-7-16(22)15(9-13)20-24-17-10-14(6-8-19(17)28-20)23-11-12-3-1-2-4-18(12)25(26)27/h1-11H

InChI Key

IRFIGARAEAHQBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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